molecular formula C9H10BrNO2 B556634 2-Amino-3-(3-bromophenyl)propanoic acid CAS No. 30163-20-3

2-Amino-3-(3-bromophenyl)propanoic acid

Cat. No.: B556634
CAS No.: 30163-20-3
M. Wt: 244.08 g/mol
InChI Key: GDMOHOYNMWWBAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of phenylalanine derivatives. For instance, the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst can yield the desired product. Another method involves the use of a co-immobilized multienzyme system for the cofactor-driven cascade synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol and water, and the process may involve recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.

    Reduction Products: Dehalogenated phenylalanine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. The bromine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(3-bromophenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The meta-bromine substitution provides distinct steric and electronic properties compared to its ortho and para counterparts, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339142
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30163-20-3
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(3-bromophenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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